molecular formula C17H14FN3O4S2 B3010241 3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 1002483-83-1

3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B3010241
CAS No.: 1002483-83-1
M. Wt: 407.43
InChI Key: BZRHJWLWFXKMAN-UHFFFAOYSA-N
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Description

3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is a high-purity chemical compound intended for research and development applications. This benzenesulfonamide derivative features a pyridazine ring system, a common scaffold in medicinal chemistry, and has a molecular formula of C18H16FN3O4S2 and a molecular weight of 421.5 . The structural architecture of this compound, which incorporates both sulfonamide and methylsulfonylpyridazine moieties, suggests potential for diverse pharmacological research applications. Literature indicates that sulfonamide-containing compounds demonstrate a broad spectrum of biological activities, including antimicrobial and antiviral properties against pathogens such as Herpes simplex virus, Human Coronavirus (229E), and Influenza A and B viruses . Furthermore, structurally related fluoroalkanesulfonanilides have been investigated for their anti-inflammatory profiles in experimental models, showing activity comparable to established therapeutics like phenylbutazone in the carrageenan-induced rat paw edema assay . The presence of the methylsulfonyl group on the pyridazine ring may enhance electron-withdrawing characteristics, a feature associated with improved antimicrobial potency in similar molecular systems . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a candidate for bioactivity screening in drug discovery programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-9-8-16(19-20-17)12-4-2-6-14(10-12)21-27(24,25)15-7-3-5-13(18)11-15/h2-11,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRHJWLWFXKMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18FN3O2S2C_{17}H_{18}FN_3O_2S_2, with a molecular weight of approximately 371.47 g/mol. The compound features a fluorine atom, a sulfonamide group, and a pyridazine moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing pyridazine derivatives exhibit a wide range of pharmacological activities, including:

  • Antimicrobial : Some studies suggest that pyridazine derivatives can inhibit bacterial growth by interfering with essential biochemical pathways.
  • Anti-inflammatory : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Anticancer : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Ion Influx Inhibition : Pyridazinone derivatives have been shown to inhibit calcium ion influx, which is crucial for processes such as platelet aggregation.
  • Enzyme Inhibition : The sulfonamide group may interact with various enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial properties of various pyridazine derivatives, including this compound. Results indicated significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Anticancer Effects

In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in human breast cancer cells. Mechanistic studies revealed that it triggered mitochondrial dysfunction and activated caspase pathways, leading to programmed cell death.

Case Study 3: Anti-inflammatory Properties

Research involving animal models showed that the compound reduced inflammation markers significantly in models of induced arthritis. The observed decrease in cytokine levels (such as TNF-alpha and IL-6) supports its role in modulating inflammatory responses.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyridazine derivatives:

Compound NameStructureBiological Activity
ZardaverineZardaverineAnti-platelet agent
EmorfazoneEmorfazoneAnti-inflammatory
PyridabenPyridabenHerbicide

Comparison with Similar Compounds

Pyridazine vs. Triazolo-Pyridazine

  • Target Compound : Contains a 6-methylsulfonylpyridazin-3-yl group.
  • Analog (): 3-Fluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide replaces the pyridazine with a triazolo-pyridazine fused ring.
Feature Target Compound Triazolo-Pyridazine Analog
Core Structure Pyridazine Triazolo-pyridazine
Substituent at Position 6 Methylsulfonyl Methyl
Molecular Weight* ~430–470 g/mol (estimated) 469.53 g/mol (exact)
Potential Bioactivity Kinase inhibition Enhanced hydrophobic binding

Pyridazine vs. Methoxy-Pyridazine

  • Analog () : 4-Fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide substitutes methylsulfonyl with methoxy. The methoxy group is less electron-withdrawing, which may reduce metabolic stability but improve membrane permeability due to increased lipophilicity .

Sulfonamide Modifications

Fluorine Positioning and Trifluoromethyl Effects

  • Target Compound : Features a 3-fluoro substituent on the benzenesulfonamide.
  • Analog () : 4-Methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide lacks the pyridazine moiety entirely, highlighting the importance of the heterocyclic core for target engagement .
Feature Target Compound Trifluoromethyl Analog ()
Sulfonamide Substituent 3-Fluoro 3-Trifluoromethyl
Molecular Weight ~430–470 g/mol (estimated) 427.4 g/mol
Key Functional Impact Moderate electron withdrawal Enhanced steric/electronic effects

Pharmacokinetic and Physicochemical Properties

Solubility and Metabolic Stability

  • The methylsulfonyl group in the target compound improves aqueous solubility compared to methoxy or methyl analogs (e.g., ) but may reduce cell permeability due to higher polarity .
  • Fluorine atoms (present in all analogs) enhance metabolic stability by resisting oxidative degradation, a common feature in drug design .

Binding Affinity Predictions

  • Target Compound : Methylsulfonyl may form hydrogen bonds with lysine or arginine residues in kinases, as seen in sulfonamide-containing inhibitors .

Q & A

Q. What are the optimal synthetic routes for 3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step protocols involving coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) and sulfonamide formation. For example, halogenated intermediates may undergo Buchwald-Hartwig amination to introduce the phenylsulfonamide moiety. Microwave-assisted synthesis (e.g., 50 W, 5-minute cycles in ethanol) can enhance reaction efficiency, as demonstrated for analogous sulfonamide derivatives . Yield optimization requires precise control of catalysts (e.g., Pd-based), temperature (60–120°C), and solvent polarity.

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry. Aromatic protons near electron-withdrawing groups (e.g., sulfonyl) exhibit downfield shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C18_{18}H14_{14}FN3_3O4_4S2_2) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How can X-ray crystallography and computational modeling resolve the compound’s 3D structure?

Methodological Answer: Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and pyridazine groups). For computational validation, density functional theory (DFT) optimizes geometry, while molecular docking predicts binding modes to biological targets (e.g., enzymes) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying substituents to enhance bioactivity?

Methodological Answer: Systematic SAR studies on benzenesulfonamide derivatives reveal:

  • Fluoro vs. Chloro Substituents : Fluorine’s electronegativity improves membrane permeability, while chlorine enhances hydrophobic interactions .
  • Pyridazine Modifications : Methylsulfonyl groups increase metabolic stability compared to methoxy or acetyl derivatives .
  • Substituent Positioning : Para-fluoro on the benzene ring optimizes steric compatibility with target binding pockets .

Q. Which in vitro and in vivo assays are suitable for evaluating biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., for kinases or proteases) .
  • Cell-Based Assays : MTT or ATP-luminescence assays quantify cytotoxicity (e.g., IC50_{50} <10 µM in cancer lines) .
  • Pharmacokinetic Studies : Rodent models assess oral bioavailability and plasma half-life via LC-MS/MS .

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data?

Methodological Answer: Discrepancies often arise from ligand conformational flexibility or solvent effects. To address this:

  • Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to sample flexible regions .
  • Use free-energy perturbation (FEP) to calculate binding affinity differences between analogs .
  • Validate with isothermal titration calorimetry (ITC) to experimentally measure ΔH and ΔS .

Q. What strategies stabilize the compound under physiological conditions?

Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., hydrolysis of sulfonamide or methylsulfonyl groups). Stabilization methods include:

  • Lyophilization : For long-term storage at -20°C .
  • pH Buffering : Maintain pH 7.4 in formulation buffers to prevent deprotonation .

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